molecular formula C25H21N4NaO5S2 B2806786 sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate CAS No. 474881-38-4

sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate

Cat. No.: B2806786
CAS No.: 474881-38-4
M. Wt: 544.58
InChI Key: OMLKOIDGTSCDID-UHFFFAOYSA-M
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Description

Sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate is a useful research compound. Its molecular formula is C25H21N4NaO5S2 and its molecular weight is 544.58. The purity is usually 95%.
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Properties

IUPAC Name

sodium;4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]amino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S2.Na/c30-23-19-8-4-6-16-7-5-9-20(22(16)19)24(31)29(23)15-3-1-2-10-21-27-28-25(35-21)26-17-11-13-18(14-12-17)36(32,33)34;/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H,32,33,34);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLKOIDGTSCDID-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC4=NN=C(S4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N4NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various intermediates. Key steps include the formation of the thiadiazole ring and the introduction of the benzenesulfonate moiety. The synthesis pathway typically involves:

  • Formation of Thiadiazole : The initial step involves synthesizing the 1,3,4-thiadiazole derivative.
  • Coupling Reaction : The thiadiazole is then coupled with an amino-substituted benzenesulfonate.
  • Final Modifications : Further modifications are made to introduce the dioxoisoquinoline structure.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that compounds containing the benzo[de]isoquinoline structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound was shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Sodium 4-((5-(5-(1,3-dioxo...MCF-72.38
DoxorubicinMCF-77.46

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that derivatives containing thiadiazole rings exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Spectrum : The presence of electron-withdrawing groups enhances antimicrobial efficacy against a range of bacterial strains .
Compound TypeActivity LevelReference
Thiadiazole DerivativesModerate to High
Standard AntibioticsVariable

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that sodium 4-((5-(5-(1,3-dioxo... exhibits significant free radical scavenging ability.

Structure-Activity Relationship (SAR)

The SAR studies suggest that specific substitutions on the thiadiazole and isoquinoline rings significantly influence biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at para positions showed enhanced antimicrobial activity, while those with electron-donating groups exhibited improved antioxidant properties .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Anticancer Activity : A study evaluating a series of benzo[de]isoquinoline derivatives revealed promising results against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives demonstrated significant inhibition against resistant bacterial strains .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons in benzo[de]isoquinoline (δ 7.5–8.5 ppm) and thiadiazole NH (δ 10.0–11.0 ppm) .
    • ¹³C NMR : Sulfonate carbons appear at δ 110–120 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode confirms the [M-Na]⁻ ion for sulfonate salts .
  • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity .

How to resolve contradictions in synthetic yields reported across methodologies?

Advanced Research Focus
Discrepancies in yields (e.g., 52% vs. 81% for anion exchange ) arise from:

  • Counterion Solubility : Larger anions (e.g., NTf₂⁻) improve crystallinity but may reduce solubility.
  • By-Product Formation : Monitor via TLC/HPLC; optimize stoichiometry (e.g., 1.2:1 NaPF₆:precursor) .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio) systematically .

What computational methods predict biological targets or interaction mechanisms?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase-2) due to the sulfonate’s electrostatic potential .
  • MD Simulations : GROMACS simulations assess stability in biological membranes (e.g., 100 ns runs at 310 K) .
  • QSAR Models : Correlate thiadiazole substituents with IC₅₀ values for antimicrobial activity .

What are the key functional groups influencing reactivity, and how can they be modified?

Q. Basic Research Focus

  • Thiadiazole Core : Susceptible to nucleophilic attack; replace NH with methyl to enhance stability .
  • Sulfonate Group : Adjust pH >7 for solubility; esterify to improve membrane permeability .
  • Benzo[de]isoquinoline : Introduce electron-withdrawing groups (e.g., -NO₂) to tune photophysical properties .

Q. Advanced Research Focus

  • Library Synthesis : Vary substituents on the benzo[de]isoquinoline (e.g., -Cl, -OCH₃) and thiadiazole (e.g., -CH₃, -Ph) .
  • Assay Selection :
    • Anticancer : MTT assay against HeLa cells .
    • Antimicrobial : Broth microdilution (MIC) vs. S. aureus .
  • Pharmacokinetics : Measure logP (HPLC) and plasma protein binding (SPR) .

What are the stability profiles under varying pH and temperature conditions?

Q. Basic Research Focus

  • pH Stability : Degrades at pH <4 (sulfonate protonation) or >10 (thiadiazole ring opening). Use buffered solutions (pH 7.4) for storage .
  • Thermal Stability : TGA shows decomposition >200°C; store at -20°C for long-term stability .

What mechanistic insights explain its potential as a photoacid generator?

Q. Advanced Research Focus

  • UV Absorption : Benzo[de]isoquinoline absorbs at 300–400 nm, enabling photoexcitation .
  • Acid Release : Upon irradiation, sulfonate group releases H⁺, catalyzing polymerization (e.g., epoxy resins) .
  • Quantum Yield : Measure using pH-sensitive fluorescent probes (e.g., fluorescein) .

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